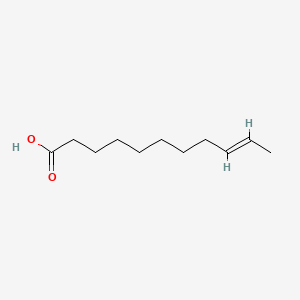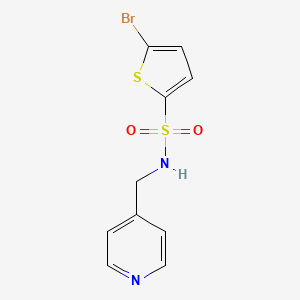![molecular formula C28H20CuN6O6 B1221956 copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate CAS No. 51890-18-7](/img/structure/B1221956.png)
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[264004,9012,17020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate is a macrocyclic compound that features a copper ion coordinated within a large, nitrogen-containing ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate typically involves the condensation of ortho-phthalaldehyde or ortho-aminobenzaldehyde with diamines such as 1,2-diaminobenzene. The reaction is carried out under controlled conditions to ensure the formation of the macrocyclic structure. The copper ion is then introduced into the macrocycle through coordination reactions, often using copper(II) salts in an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, switching between different oxidation states.
Reduction: The compound can be reduced under specific conditions, altering its electronic properties.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands, modifying the compound’s reactivity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents or other ligands in solution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions can produce copper(I) species .
Applications De Recherche Scientifique
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate involves its ability to coordinate with various substrates through its copper center. This coordination can facilitate electron transfer processes, making it an effective catalyst. The compound’s macrocyclic structure also allows for the stabilization of different oxidation states of copper, enhancing its reactivity and versatility .
Comparaison Avec Des Composés Similaires
- copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate
- Cobalt(III) complexes containing the macrocyclic tetradentate Schiff base ligand tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine
- Macrocyclic rhodium(III) compounds derived from ortho-phthalaldehyde
Uniqueness: this compound is unique due to its specific electronic properties and the ability to stabilize multiple oxidation states of copper. This makes it particularly useful in catalytic applications where redox reactions are involved. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various scientific and industrial applications .
Propriétés
Numéro CAS |
51890-18-7 |
|---|---|
Formule moléculaire |
C28H20CuN6O6 |
Poids moléculaire |
600 g/mol |
Nom IUPAC |
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate |
InChI |
InChI=1S/C28H20N4.Cu.2NO3/c1-5-13-25-21(9-1)17-29-26-14-6-2-11-23(26)19-31-28-16-8-4-12-24(28)20-32-27-15-7-3-10-22(27)18-30-25;;2*2-1(3)4/h1-20H;;;/q;+2;2*-1/b21-17-,22-18+,23-19?,24-20+,29-17?,29-26?,30-18?,30-25?,31-19?,31-28?,32-20?,32-27?;;; |
Clé InChI |
ZGVKXBILXBQKLS-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=C3C=CC=CC3=CN=C4C=CC=CC4=CN=C5C=CC=CC5=CN=C2C=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
SMILES canonique |
C1=CC=C2C(=C1)C=NC3=CC=CC=C3C=NC4=CC=CC=C4C=NC5=CC=CC=C5C=N2.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Synonymes |
copper tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine Cu(TAAB) Cu(TAAB)Cl2 tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine coppe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-Dimethyl-1-[(7-methyl-2-naphthalenyl)sulfonyl]pyrazole](/img/structure/B1221883.png)



![4-methyl-N-[1-[2-(1-pyrrolidinyl)ethyl]-2-benzimidazolyl]benzamide](/img/structure/B1221890.png)




